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molecular formula C14H16N4O3S B1671292 Eniporide CAS No. 176644-21-6

Eniporide

Cat. No. B1671292
M. Wt: 320.37 g/mol
InChI Key: UADMBZFZZOBWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06515143B2

Procedure details

A solution of 694 g of guanidine and 310 g of methyl 2-methyl-4-(1-pyrrolyl)-5-methylsulfonylbenzoate in 3 l of methanol is stirred for 3 h at 50°. Then, water is added to the reaction mixture, and the crude product which forms as a result is filtered off and recrystallized from methanol. This gives N-diaminomethylene-2-methyl-4-(1-pyrrolyl)-5-methylsulfonylbenzamide in a yield of 66%.
Quantity
694 g
Type
reactant
Reaction Step One
Name
methyl 2-methyl-4-(1-pyrrolyl)-5-methylsulfonylbenzoate
Quantity
310 g
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[NH:3].[CH3:5][C:6]1[CH:15]=[C:14]([N:16]2[CH:20]=[CH:19][CH:18]=[CH:17]2)[C:13]([S:21]([CH3:24])(=[O:23])=[O:22])=[CH:12][C:7]=1[C:8](OC)=[O:9].O>CO>[NH2:3][C:2]([NH2:4])=[N:1][C:8](=[O:9])[C:7]1[CH:12]=[C:13]([S:21]([CH3:24])(=[O:23])=[O:22])[C:14]([N:16]2[CH:20]=[CH:19][CH:18]=[CH:17]2)=[CH:15][C:6]=1[CH3:5]

Inputs

Step One
Name
Quantity
694 g
Type
reactant
Smiles
NC(=N)N
Name
methyl 2-methyl-4-(1-pyrrolyl)-5-methylsulfonylbenzoate
Quantity
310 g
Type
reactant
Smiles
CC1=C(C(=O)OC)C=C(C(=C1)N1C=CC=C1)S(=O)(=O)C
Name
Quantity
3 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol

Outcomes

Product
Name
Type
Smiles
NC(=NC(C1=C(C=C(C(=C1)S(=O)(=O)C)N1C=CC=C1)C)=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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